Cas no 2108876-49-7 (1-[3-[1-(1-Methylethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-2-propen-1-one)

1-[3-[1-(1-Methylethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-2-propen-1-one is a specialized benzimidazole derivative with a piperidinyl-propenone structural framework. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its unique heterocyclic architecture, which may confer selective binding properties. The presence of the isopropyl-substituted benzimidazole moiety enhances steric and electronic modulation, while the propenone group offers reactivity for further functionalization. Its structural features suggest applications as an intermediate in the synthesis of biologically active molecules, particularly in kinase inhibition or antimicrobial studies. The compound's stability and synthetic versatility make it a candidate for exploratory medicinal chemistry and targeted drug development.
1-[3-[1-(1-Methylethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-2-propen-1-one structure
2108876-49-7 structure
Product Name:1-[3-[1-(1-Methylethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-2-propen-1-one
CAS No:2108876-49-7
MF:C18H23N3O
MW:297.39472413063
CID:5407984
PubChem ID:121569210
Update Time:2025-06-14

1-[3-[1-(1-Methylethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-2-propen-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[3-[1-(1-Methylethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-2-propen-1-one
    • Inchi: 1S/C18H23N3O/c1-4-17(22)20-11-7-8-14(12-20)18-19-15-9-5-6-10-16(15)21(18)13(2)3/h4-6,9-10,13-14H,1,7-8,11-12H2,2-3H3
    • InChI Key: KYJYDKMGOREALQ-UHFFFAOYSA-N
    • SMILES: C(N1CCCC(C2N(C(C)C)C3=CC=CC=C3N=2)C1)(=O)C=C

1-[3-[1-(1-Methylethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-2-propen-1-one Pricemore >>

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Additional information on 1-[3-[1-(1-Methylethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-2-propen-1-one

Comprehensive Overview of 1-[3-[1-(1-Methylethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-2-propen-1-one (CAS No. 2108876-49-7)

1-[3-[1-(1-Methylethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-2-propen-1-one, with the CAS number 2108876-49-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a benzimidazole core with a piperidine ring and an acryloyl group, making it a versatile intermediate for drug discovery. Researchers are particularly interested in its potential applications as a kinase inhibitor or modulator of cellular signaling pathways, aligning with current trends in targeted cancer therapies and neurodegenerative disease research.

The growing demand for small-molecule inhibitors in precision medicine has elevated the importance of compounds like 1-[3-[1-(1-Methylethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-2-propen-1-one. Its structural motifs are frequently searched in conjunction with terms such as "kinase inhibitor design" and "structure-activity relationship optimization," reflecting industry focus on rational drug development. Recent publications highlight its relevance in addressing drug resistance mechanisms, a hot topic in oncology research where patients often relapse due to adaptive tumor responses.

From a synthetic chemistry perspective, the CAS 2108876-49-7 compound demonstrates remarkable stability under physiological conditions, a property extensively discussed in forums about bioavailability enhancement. The propenone moiety allows for selective covalent binding to cysteine residues—a strategy gaining traction in proteolysis-targeting chimera (PROTAC) development. This aligns with Google Scholar metrics showing rising searches for "covalent drug design principles" and "irreversible enzyme inhibitors."

Analytical characterization of 1-[3-[1-(1-Methylethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-2-propen-1-one typically involves advanced techniques like LC-MS/MS and NMR spectroscopy, keywords frequently associated with quality control in API manufacturing. Patent databases reveal its incorporation in combinatorial libraries for high-throughput screening against BTK and JAK family kinases, addressing autoimmune disease research gaps. These applications correlate with PubMed search trends for "next-generation immunomodulators."

Environmental considerations for CAS 2108876-49-7 follow green chemistry principles, with recent studies optimizing its synthesis using microwave-assisted reactions to reduce solvent waste. This responds to the pharmaceutical industry's emphasis on sustainable manufacturing, a topic generating substantial engagement in ACS Green Chemistry Institute discussions. The compound's logP and PSA values make it a case study for computational chemists modeling blood-brain barrier permeability—a key focus area in CNS drug development forums.

Regulatory aspects of 1-[3-[1-(1-Methylethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-2-propen-1-one emphasize its classification as a non-controlled substance, though proper handling remains essential. Safety data sheets highlight standard laboratory precautions, addressing common queries about "handling hygroscopic compounds" in researchGate threads. Its stability profile makes it suitable for long-term storage in drug discovery pipelines, a practical concern for CROs managing compound repositories.

Emerging applications explore the compound's utility in fluorescence labeling via its conjugated system, tapping into the expanding market for molecular probes. This intersects with microscopy community searches for "small-molecule fluorophores." Additionally, its hydrogen bond acceptor/donor pattern serves as a teaching example in medicinal chemistry courses discussing Lipinski's rule of five modifications for challenging targets.

The commercial availability of CAS 2108876-49-7 through specialty chemical suppliers meets demand from academic and industrial researchers. Procurement trends show increased interest in custom synthetic routes and isotope-labeled variants for metabolic studies. These niche requirements mirror broader movements toward personalized medicine and translational research infrastructure development.

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